molecular formula C23H17ClO3 B11615052 3-(4-chlorophenyl)-3-[2-(prop-2-en-1-yl)phenoxy]-2-benzofuran-1(3H)-one

3-(4-chlorophenyl)-3-[2-(prop-2-en-1-yl)phenoxy]-2-benzofuran-1(3H)-one

Cat. No.: B11615052
M. Wt: 376.8 g/mol
InChI Key: GCADAPRAXPZPPA-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a benzofuranone core, a chlorophenyl group, and a prop-2-en-1-yl phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Benzofuranone Core: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.

    Attachment of the Prop-2-en-1-yl Phenoxy Group: This can be accomplished through a nucleophilic substitution reaction, where the phenoxy group is introduced using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

3-(4-CHLOROPHENYL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-CHLOROPHENYL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is unique due to its combination of a benzofuranone core, a chlorophenyl group, and a prop-2-en-1-yl phenoxy moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H17ClO3

Molecular Weight

376.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-(2-prop-2-enylphenoxy)-2-benzofuran-1-one

InChI

InChI=1S/C23H17ClO3/c1-2-7-16-8-3-6-11-21(16)26-23(17-12-14-18(24)15-13-17)20-10-5-4-9-19(20)22(25)27-23/h2-6,8-15H,1,7H2

InChI Key

GCADAPRAXPZPPA-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1OC2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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